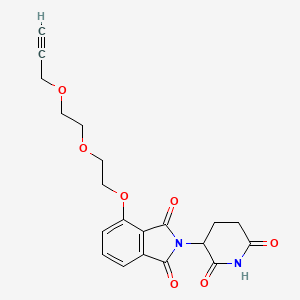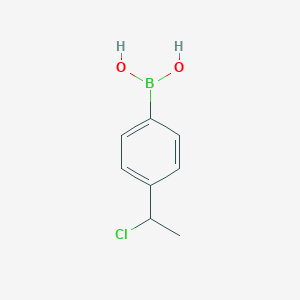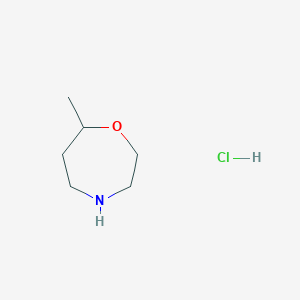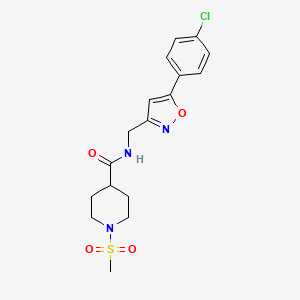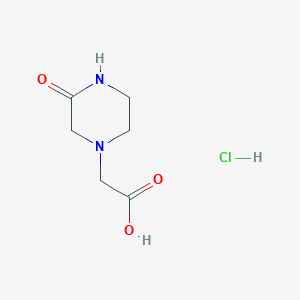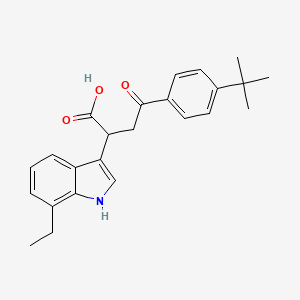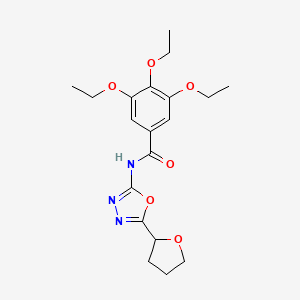
3,4,5-triethoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including the reaction of specific intermediates in the presence of catalysts. For instance, compounds with the 1,3,4-oxadiazole ring have been synthesized from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones or 2-aryl-1,3,4-oxadiazoline-5-thiones, indicating a possible pathway for synthesizing compounds with similar structures (Chau, Saegusa, & Iwakura, 1982). Another synthesis route involves the reduction of corresponding substituted N-(benzoylimino) derivatives to yield novel 1,3,4-oxadiazole derivatives (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopy techniques and X-ray analysis, revealing intricate details about their molecular conformations (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017). These methods provide crucial insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its chemical behavior.
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole moiety participate in various chemical reactions, leading to a broad spectrum of biological activities. Their reactivity has been explored in the synthesis of tetrahydro-2,4-dioxo derivatives and their potential as biologically active substances (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of compounds with the 1,3,4-oxadiazole ring, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various fields, including material science and pharmaceuticals.
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential aspects of these compounds. For example, their potential antioxidant activities and interactions with biological systems underscore the importance of understanding their chemical properties (Rabie, Tantawy, & Badr, 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds with oxadiazole rings and tetrahydrofuran units often undergo interesting reactions and have unique properties. For example, oxadiazoles are synthesized through various methods, offering a wide range of biological activities. The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides from reactions involving oxadiazolines showcases the chemical versatility of oxadiazole derivatives (Chau, Saegusa, & Iwakura, 1982). Similarly, the synthesis and herbicidal activities of oxadiazoles highlight their importance in agricultural chemistry (Bao, 2008).
Biological Activities
Oxadiazole and tetrahydrofuran derivatives exhibit a range of biological activities. For instance, aromatic polyamides with pendent acetoxybenzamide groups, incorporating oxadiazole units, show good thermal stability and potential for creating thin flexible films with significant properties (Sava et al., 2003). Additionally, the design and synthesis of novel antioxidants based on the oxadiazole scaffold indicate their potential as promising antioxidant agents (Rabie, Tantawy, & Badr, 2016).
Material Science Applications
The structural elements of oxadiazole and tetrahydrofuran could be valuable in material science. Polymers incorporating oxadiazole rings, for instance, have been explored for their fluorescence properties and thermal stability, suggesting potential applications in optoelectronic devices and materials (Sava et al., 2003).
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-4-24-14-10-12(11-15(25-5-2)16(14)26-6-3)17(23)20-19-22-21-18(28-19)13-8-7-9-27-13/h10-11,13H,4-9H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPULCMQBKIIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

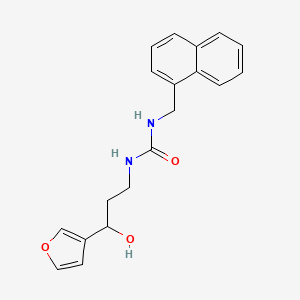
![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)
![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)
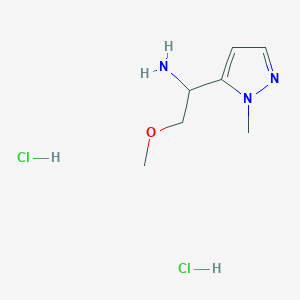
![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)
![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)
